2-(Azetidin-3-ylamino)-2-methylbutanenitrile
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Overview
Description
2-(Azetidin-3-ylamino)-2-methylbutanenitrile is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. it has been met with limited success due to inherent challenges, such as controlling the regioselectivity and stereoselectivity of the reaction .
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of new heterocyclic amino acid derivatives containing azetidine rings.
Industrial Production Methods
Industrial production of 2-(Azetidin-3-ylamino)-2-methylbutanenitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylamino)-2-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxetane derivatives, primary amines, and substituted azetidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(Azetidin-3-ylamino)-2-methylbutanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its unique structural properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylamino)-2-methylbutanenitrile involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
2-(Azetidin-3-ylamino)-2-methylbutanenitrile is unique due to its combination of an azetidine ring and a nitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(azetidin-3-ylamino)-2-methylbutanenitrile |
InChI |
InChI=1S/C8H15N3/c1-3-8(2,6-9)11-7-4-10-5-7/h7,10-11H,3-5H2,1-2H3 |
InChI Key |
MDMDFRDABKXNRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)NC1CNC1 |
Origin of Product |
United States |
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